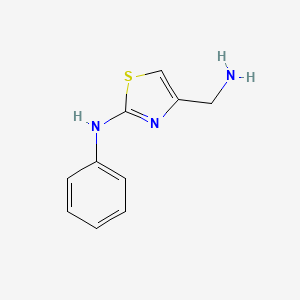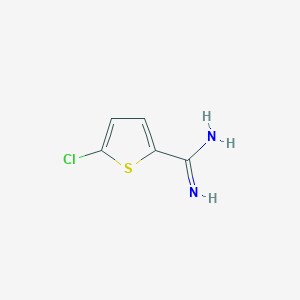![molecular formula C14H11ClO2S B3372963 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 938267-73-3](/img/structure/B3372963.png)
2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid
Übersicht
Beschreibung
“2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid” is a chemical compound with the molecular formula C14H11ClO2S . It is also known as Benzeneacetic acid, α-[(2-chlorophenyl)thio]- .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a chlorophenyl group, a phenyl group, and a sulfanyl group attached to an acetic acid moiety . The exact structure can be determined using techniques such as NMR and IR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 278.75 . The compound is a powder with a melting point of 100-102 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Microbial Studies
The synthesis of various sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, including those related to 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid, has been extensively studied. For instance, Patel et al. (2010) explored the synthesis and microbial evaluation of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones. These compounds exhibited remarkable antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Patel et al., 2010).
Chemiluminescence and Oxidation Studies
Research by Watanabe et al. (2010) focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. Their work demonstrated the base-induced chemiluminescence of these compounds, providing valuable insights into their potential applications in analytical chemistry (Watanabe et al., 2010).
Pharmacological Evaluation and Molecular Docking
Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating their antibacterial potential and moderate inhibition of α-chymotrypsin enzyme. This study showcased the therapeutic potential of these compounds, particularly in antibacterial applications (Siddiqui et al., 2014).
Antioxidant and Biological Membrane Effects
Farzaliyev et al. (2020) investigated the synthesis, computational, and biological activity of heteroatomic compounds based on phenylthiourea and acetophenone derivatives. They found that some compounds, such as 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, exhibited significant antioxidant effects and influenced the functioning of biological membranes, suggesting their utility in drug development (Farzaliyev et al., 2020).
Hydrogen Bond Studies in Complexes
Barreiro et al. (2011) synthesized and characterized [Ag(PPh3)3(HL)] complexes with 2-sulfanylpropenoic and 2-sulfanylacetic acids. Their study on intra- and intermolecular hydrogen bonds in these complexes could provide valuable insights into the design of novel coordination compounds with potential applications in catalysis and materials science (Barreiro et al., 2011).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJTUABAACBWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


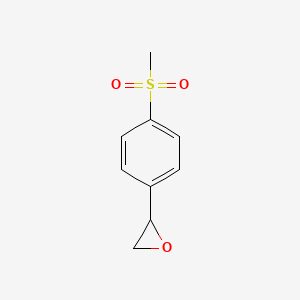
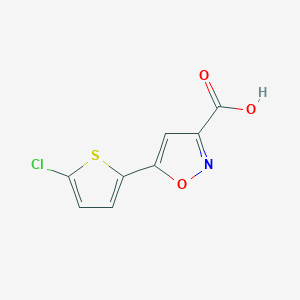


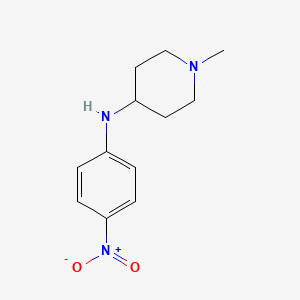
![1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B3372911.png)

![1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3372937.png)
![4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B3372950.png)
![2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3372952.png)
